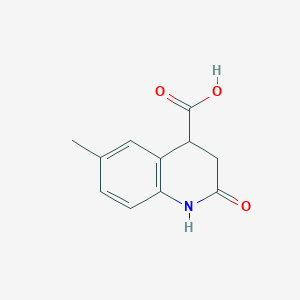

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

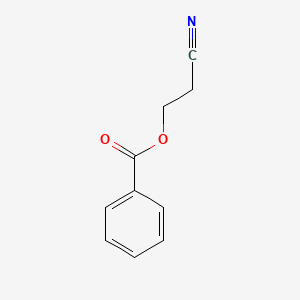

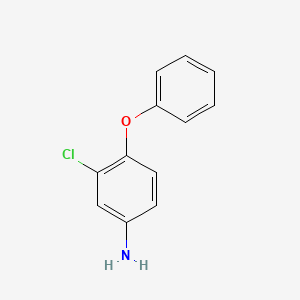

“6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any stereochemical information.

Physical And Chemical Properties Analysis

The melting point of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is 223-225 degrees Celsius . The compound is also characterized by its molecular weight (205.21 g/mol) and its IUPAC name (6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid) .

Scientific Research Applications

Anticancer and Therapeutic Applications

Tetrahydroisoquinolines (THIQs), which include compounds related to 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, are known for their broad therapeutic activities, particularly in cancer treatment. Initially recognized for their neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential for preventing Parkinsonism in mammals. Furthermore, their role as anticancer antibiotics has gained attention, especially with the US FDA's approval of trabectedin for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. These derivatives exhibit promising therapeutic potential against various diseases, including infectious diseases like malaria, tuberculosis, and HIV, and are considered for development into novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

Analytical Methods and Antioxidant Activity

The analytical determination of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have elaborated on numerous tests to assess antioxidant capacity, including the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants and the determination of antioxidant capacity in complex samples. Such assays are vital for understanding the antioxidant potential of chemical compounds, including THIQ derivatives (Munteanu & Apetrei, 2021).

Role in Chemical Synthesis

The Fischer synthesis of indoles from arylhydrazones, involving compounds like 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been extensively reviewed. Experimental studies highlight the versatility of THIQs in chemical transformations leading to the synthesis of indoles, a class of compounds with significant pharmaceutical applications. These studies underline the importance of THIQs in facilitating diverse chemical reactions, contributing to the synthesis of pharmacologically active molecules (Fusco & Sannicolo, 1978).

Environmental and Biomedical Research

In environmental science, THIQ derivatives have been investigated for their role in the remediation of organic pollutants. The enzymatic degradation of recalcitrant compounds in the presence of redox mediators, where THIQs can enhance the efficiency and range of substrate degradation, signifies their potential in environmental remediation. This approach suggests the possibility of using THIQ derivatives in treating industrial effluents, offering a promising avenue for environmental sustainability (Husain & Husain, 2007).

Future Directions

The future directions for the study of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, studies could be conducted to evaluate its potential antimicrobial and anticancer properties, as has been done with related compounds .

properties

IUPAC Name |

6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIPUEDLUPIYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)